Home > Products > Screening Compounds P56505 > Levofloxacin (hydrate)
Levofloxacin (hydrate) -

Levofloxacin (hydrate)

Catalog Number: EVT-10931916
CAS Number:
Molecular Formula: C19H24FN3O4
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levofloxacin is derived from the racemic compound ofloxacin, which was first synthesized in the late 1980s. It is classified under the following categories:

  • Antibiotic: Specifically, a fluoroquinolone.
  • Pharmacological Class: Quinolone antibiotics.
  • Mechanism of Action: Inhibits bacterial DNA gyrase and topoisomerase IV, essential for bacterial DNA replication.
Synthesis Analysis

Methods and Technical Details

The synthesis of levofloxacin typically involves several key steps:

  1. Starting Materials: The synthesis often begins with (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and N-methylpiperazine.
  2. Reaction Conditions: The reaction is performed in a polar solvent such as dimethyl sulfoxide at elevated temperatures (around 80 °C). The process involves stirring until the product forms completely, monitored by analytical thin layer chromatography.
  3. Purification: After the reaction completion, isopropyl alcohol is added to precipitate the solid product, which is then filtered and dried. The crude product is further purified using recrystallization techniques from ethanol-water mixtures .
Molecular Structure Analysis

Structure and Data

Levofloxacin's molecular structure features:

  • A fluoroquinolone backbone with a piperazine ring.
  • Key functional groups include a carboxylic acid and a ketone.

The structural formula can be represented as follows:

C18H20F3N3O412H2O\text{C}_{18}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{4}\cdot \frac{1}{2}\text{H}_{2}\text{O}

Molecular Weight

The molecular weight of levofloxacin hydrate is approximately 362.37 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Levofloxacin can undergo various chemical reactions including:

  1. Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form derivatives.
  2. Hydrolysis: Under acidic or basic conditions, levofloxacin can hydrolyze to yield its corresponding acid or amine derivatives.
  3. Formation of Derivatives: Recent studies have focused on synthesizing novel derivatives by modifying the piperazine ring or carboxylic acid functionality to enhance antibacterial activity .
Mechanism of Action

Levofloxacin exerts its antibacterial effects primarily through:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
  2. Inhibition of Topoisomerase IV: This enzyme separates interlinked daughter DNA molecules after replication.

Both actions lead to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow crystalline powder.
  • Melting Point: The melting point ranges from 246 °C to 250 °C depending on hydration state.

Chemical Properties

  • Solubility: Highly soluble in water and polar organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in dark containers.

Relevant data includes:

  • pKa values indicating acidic properties around 6.0–7.0.
  • Log P (partition coefficient) values suggesting moderate lipophilicity.
Applications

Levofloxacin has several scientific uses:

  1. Clinical Applications: Widely prescribed for respiratory tract infections, urinary tract infections, skin infections, and more due to its broad-spectrum activity.
  2. Research Applications: Used in studies involving antibiotic resistance mechanisms and development of new derivatives with enhanced efficacy against resistant strains .
  3. Pharmaceutical Development: Continues to be a focus for developing new formulations and delivery systems to improve therapeutic outcomes.
Introduction to Levofloxacin (Hydrate) in Modern Pharmaceutical Research

Historical Development and Patent Landscape of Fluoroquinolone Derivatives

The development of levofloxacin hydrate originated from the strategic resolution of ofloxacin racemate, patented by Daiichi Seiyaku (Japan) in 1985 (JP 2011690) [5]. This enantiomeric purification leveraged the chirality of the benzoxazine ring, with the S-isomer demonstrating 8-128-fold greater antibacterial activity than the R-counterpart [10]. The first industrial-scale synthesis patent (WO2006009374A1) detailed a crystallization process using ethyl acetate/tert-butanol/water mixed solvents under reflux to produce high-purity levofloxacin hemihydrate while minimizing genotoxic impurities like ethyl chlorofluoroquinolone [1]. Subsequent innovations focused on polymorph control: Chinese patent CN102351881B (2011) disclosed hydrochloride salt forms with improved crystallinity and storage stability, utilizing solvent systems like methyl isobutyl ketone-water for controlled nucleation [8]. The 1996 FDA approval marked levofloxacin hydrate as the first "respiratory fluoroquinolone" with enhanced activity against Streptococcus pneumoniae, catalyzing over 30 derivative patents by 2010 covering salt forms, co-crystals, and hydration state modifications [3] [5].

Levofloxacin (Hydrate) in the Context of WHO Essential Medicines and Antimicrobial Stewardship

Levofloxacin hydrate's inclusion on the WHO Essential Medicines List (2019) reflects its critical role in treating community-acquired pneumonia, pyelonephritis, and multidrug-resistant tuberculosis (MDR-TB) [2] [5]. Its stewardship value derives from predictable pharmacokinetics (99% oral bioavailability, 6-8 hour half-life) and concentration-dependent bactericidal activity, enabling once-daily dosing that improves adherence [2] [5]. IDSA 2022 guidelines specifically recommend levofloxacin hydrate for ESBL-producing Enterobacterales and Stenotrophomonas maltophilia infections when alternatives are limited, emphasizing its stewardship role in curbing carbapenem overuse [2]. However, global surveillance data (2018-2023) show concerning resistance trends: >25% of E. coli urinary isolates in Asia exhibit reduced susceptibility, driving stewardship programs to restrict usage for uncomplicated UTIs [5] [6]. The hemihydrate formulation remains preferred in low-resource settings due to lower hygroscopicity versus anhydrous forms, reducing stability issues in tropical climates [3] [7].

Global Burden of Bacterial Resistance and the Role of Structural Optimization

The WHO attributes 1.27 million annual deaths directly to antimicrobial resistance (AMR), with fluoroquinolone-resistant Gram-negatives representing 35% of priority pathogens [3] [6]. Levofloxacin hydrate's vulnerability stems from plasmid-mediated qnr genes altering DNA gyrase targets and efflux pump upregulation [5]. Structural counterstrategies focus on salt/cocrystal engineering to enhance membrane permeation and circumvent resistance:

  • Acid Addition Salts: Citrate (LFCA), phthalate (LFPT), and dihydroxybenzoate salts (LF-26/LF-35) disrupt Pseudomonas aeruginosa biofilms 2-fold more effectively than the hemihydrate (MIC₉₀ reduction from 4 μg/mL to 1.5–2 μg/mL) [6] [9].
  • Hydration Modulation: Nitrate dihydrate salts exhibit 3.2-fold higher water solubility (34.2 mg/mL vs. 10.7 mg/mL in water) and resist photodegradation (<5% degradation after 48h UV exposure vs. 22% for hemihydrate) [3] [6].
  • Antioxidant Conjugates: 3,5-DHBA salts (LF-35 hemihydrate) lower oxidative degradation by quenching free radicals, reducing N-oxide impurity formation by 89% after 12 months storage [6].
  • Table 2: Engineered Levofloxacin Salts for Resistance Mitigation
    Salt FormerStoichiometryAqueous Solubility (mg/mL)Potency vs. S. aureus (Fold Change)Stability Improvement
    3,5-Dihydroxybenzoate1:1 (LF-35 hemihydrate)28.5 ± 0.92.1×89% less degradation after UV exposure
    Citric acid2:1 (LFCA hydrate)31.8 ± 1.21.9×pH-independent solubility (2.0–8.5)
    Nitric acid1:1 (dihydrate)34.2 ± 0.71.7×No hydrate conversion at 75% RH
    Phthalic acid1:1 (LFPT hemihydrate)19.3 ± 0.52.3×Reduced hygroscopicity (Δm < 0.1% at 60% RH)

These structural modifications address pharmacodynamic limitations: citrate salts increase intracellular accumulation in macrophages by 40%, critical for M. avium complex infections [9]. However, thermodynamic trade-offs exist—higher solubility often increases hygroscopicity, necessitating moisture-resistant packaging [3] [6]. The ongoing development of levofloxacin multicomponent systems exemplifies rational crystal engineering as a frontline strategy against AMR, with five novel salts entering preclinical evaluation since 2022 [6] [9].

Note: The tables summarize key structural derivatives discussed in Sections 1.1–1.3; expanded datasets are available in cited references.

Properties

Product Name

Levofloxacin (hydrate)

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane

Molecular Formula

C19H24FN3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1

InChI Key

DDLBDCBGRPTZIE-PPHPATTJSA-N

Canonical SMILES

C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.